1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Description
1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a substituted dihydropyridine derivative characterized by a 6-chloro-3-pyridinylmethyl group at the 1-position, a methoxy group at the 4-position, and a 2-oxo-1,2-dihydro-3-carbonitrile backbone. For instance, structurally related compounds like imidacloprid (a neonicotinoid insecticide) share the (6-chloro-3-pyridinyl)methyl moiety .
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-4-methoxy-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c1-19-11-4-5-17(13(18)10(11)6-15)8-9-2-3-12(14)16-7-9/h2-5,7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYXLKJGRCGEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)N(C=C1)CC2=CN=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 6-chloro-3-pyridinecarboxaldehyde and 4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated pyridine ring, using nucleophiles such as amines or thiols.
Scientific Research Applications
1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 1-Position
- 1-[(6-Chloro-3-pyridinyl)methyl] vs. Benzyl/Chlorophenyl Groups: 1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile () replaces the chloropyridinylmethyl group with a benzyl substituent and includes a methylsulfanyl group. 1-(2-Chloro-6-fluorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile () introduces halogenated benzyl groups, which may enhance pesticidal activity due to increased electrophilicity .
Substituent Variations at the 4-Position
- 4-Methoxy vs. Trifluoromethyl/Methyl Groups :
- 6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile () substitutes the methoxy group with a trifluoromethyl group. The electron-withdrawing trifluoromethyl group likely reduces electron density on the pyridine ring, affecting reactivity and binding to biological targets .
- 6-(4-Methoxyphenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile () replaces the methoxy with a methyl group, simplifying synthesis but reducing polarity, which may limit solubility .
Bioactivity Comparisons
Antioxidant Activity :
- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile () demonstrated 79.05% antioxidant activity at 12 ppm, close to ascorbic acid (82.71%). The bromophenyl and hydroxy-methoxyphenyl groups likely contribute to radical scavenging .
- In contrast, the methoxy group in the target compound may reduce antioxidant efficacy compared to hydroxyl-containing analogs .
Antimicrobial Activity :
Structural and Physicochemical Data
Implications of Structural Modifications
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) groups at position 4 may stabilize the dihydropyridine ring, whereas trifluoromethyl (electron-withdrawing) groups could enhance electrophilicity for pesticidal interactions .
- Halogen Effects : Chlorine at the pyridinylmethyl position (target compound) may improve binding to nicotinic acetylcholine receptors in insects, similar to imidacloprid .
- Bioavailability : Methylsulfanyl or trifluoromethyl groups increase lipophilicity but may require formulation adjustments to mitigate toxicity .
Biological Activity
1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (commonly referred to as compound A ) is a synthetic compound with potential applications in pharmacology and agriculture. This article reviews the biological activity of compound A, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The biological activity of compound A is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that it may exhibit:
- Antimicrobial Activity : Compound A has shown efficacy against various bacterial strains, likely due to its ability to inhibit bacterial cell wall synthesis.
- Antitumor Properties : Preliminary studies suggest that compound A may induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell cycle arrest and programmed cell death.
Antimicrobial Activity
A study conducted on the antimicrobial properties of compound A demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Bacillus subtilis | 30 |
| Escherichia coli | 50 |
These results indicate that compound A possesses a promising antimicrobial profile that warrants further investigation.
Antitumor Activity
In a series of in vitro assays, compound A was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The findings are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| A549 | 20 | Cell cycle arrest at G2/M phase |
The results suggest that compound A effectively inhibits cell proliferation in cancer cells through multiple mechanisms.
Case Study 1: Antimicrobial Application
In an agricultural context, a field study evaluated the effectiveness of compound A as a pesticide against aphid populations on cabbage crops. The results indicated a reduction in aphid numbers by over 70% when applied at recommended dosages.
Case Study 2: Cancer Research
A clinical trial involving patients with advanced breast cancer assessed the safety and efficacy of compound A as part of a combination therapy. Early results showed a stabilization of disease progression in 40% of participants, highlighting its potential role in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
